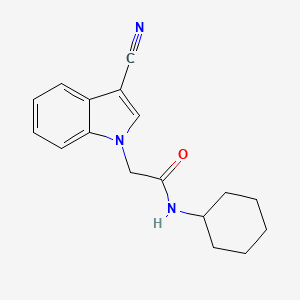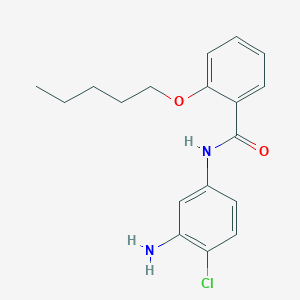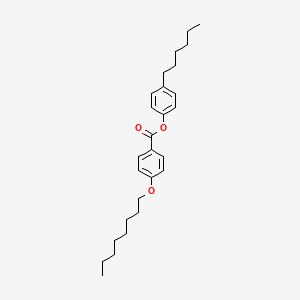![molecular formula C30H26N4O8 B12471883 2,2'-{butane-1,4-diylbis[oxybenzene-2,1-diylnitrilo(E)methylylidene]}bis(6-nitrophenol)](/img/structure/B12471883.png)
2,2'-{butane-1,4-diylbis[oxybenzene-2,1-diylnitrilo(E)methylylidene]}bis(6-nitrophenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-{[2-(4-{2-[(E)-[(2-hydroxy-3-nitrophenyl)methylidene]amino]phenoxy}butoxy)phenyl]imino}methyl]-6-nitrophenol is a complex organic compound characterized by its intricate structure and potential applications in various scientific fields. This compound features multiple functional groups, including nitro, hydroxyl, and imino groups, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[2-(4-{2-[(E)-[(2-hydroxy-3-nitrophenyl)methylidene]amino]phenoxy}butoxy)phenyl]imino}methyl]-6-nitrophenol typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: The initial step often involves the condensation of 2-hydroxy-3-nitrobenzaldehyde with an amine derivative to form a Schiff base.
Etherification: The Schiff base is then reacted with a phenoxybutoxy derivative under basic conditions to form the ether linkage.
Final Assembly: The final step involves the coupling of the intermediate products to form the complete structure of 2-[(E)-{[2-(4-{2-[(E)-[(2-hydroxy-3-nitrophenyl)methylidene]amino]phenoxy}butoxy)phenyl]imino}methyl]-6-nitrophenol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(E)-{[2-(4-{2-[(E)-[(2-hydroxy-3-nitrophenyl)methylidene]amino]phenoxy}butoxy)phenyl]imino}methyl]-6-nitrophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or halogens (Cl2, Br2) for halogenation are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield nitrobenzaldehyde derivatives, while reduction of the nitro groups can produce corresponding aniline derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(E)-{[2-(4-{2-[(E)-[(2-hydroxy-3-nitrophenyl)methylidene]amino]phenoxy}butoxy)phenyl]imino}methyl]-6-nitrophenol has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-[(E)-{[2-(4-{2-[(E)-[(2-hydroxy-3-nitrophenyl)methylidene]amino]phenoxy}butoxy)phenyl]imino}methyl]-6-nitrophenol involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the nitro group may participate in redox reactions, while the imino group can form hydrogen bonds with target proteins, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Other Schiff Bases: Compounds with similar imino groups, used in various chemical and biological applications.
Uniqueness
2-[(E)-{[2-(4-{2-[(E)-[(2-hydroxy-3-nitrophenyl)methylidene]amino]phenoxy}butoxy)phenyl]imino}methyl]-6-nitrophenol is unique due to its combination of multiple functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile interactions in both chemical and biological systems, making it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C30H26N4O8 |
|---|---|
Molekulargewicht |
570.5 g/mol |
IUPAC-Name |
2-[[2-[4-[2-[(2-hydroxy-3-nitrophenyl)methylideneamino]phenoxy]butoxy]phenyl]iminomethyl]-6-nitrophenol |
InChI |
InChI=1S/C30H26N4O8/c35-29-21(9-7-13-25(29)33(37)38)19-31-23-11-1-3-15-27(23)41-17-5-6-18-42-28-16-4-2-12-24(28)32-20-22-10-8-14-26(30(22)36)34(39)40/h1-4,7-16,19-20,35-36H,5-6,17-18H2 |
InChI-Schlüssel |
VTIWRZZQGPZXIF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N=CC2=C(C(=CC=C2)[N+](=O)[O-])O)OCCCCOC3=CC=CC=C3N=CC4=C(C(=CC=C4)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B12471809.png)
![3-[(2-Bromoacetyl)amino]-N-methylbenzamide](/img/structure/B12471823.png)
![2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B12471830.png)
![N-[1-[4-(2,2-difluoroethoxy)phenyl]propylidene]hydroxylamine](/img/structure/B12471833.png)
![N-(4-iodophenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12471849.png)

![2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12471855.png)
![N3,N3',5-trimethyl-4'-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-[1,1'-biphenyl]-3,5-dicarboxamide](/img/structure/B12471856.png)

![N-(3-bromophenyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B12471872.png)



![N-[(5-bromo-2-methoxyphenyl)methylideneamino]-3-methylbutanamide](/img/structure/B12471886.png)
